N-Methylation Eliminates the Amide N–H Hydrogen-Bond Donor: Direct Comparison with Des-Methyl Analog CAS 1342347-44-7
The target compound (CAS 1342745-80-5) bears an N-methyl substituent on the acrylamide amide nitrogen, whereas its closest commercially available analog, N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide (CAS 1342347-44-7), carries a hydrogen atom at this position. This single-atom difference eliminates one hydrogen-bond donor (HBD) from the target compound (HBD count = 0 vs. 1 for the analog), increases calculated lipophilicity (estimated ΔclogP ≈ +0.4 to +0.6 units for N-methylation of amides), and alters the conformational equilibrium of the acrylamide moiety due to increased steric bulk and restricted rotation around the amide C–N bond . The absence of an N–H bond also precludes amide-hydrolysis-mediated deactivation pathways and replaces them with oxidative N-dealkylation as the primary metabolic liability—a fundamentally different pharmacokinetic fate that cannot be predicted from the des-methyl analog [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity (Physicochemical Differentiation) |
|---|---|
| Target Compound Data | HBD count = 0; Molecular Weight = 196.27 g/mol; Molecular Formula = C9H12N2OS; Estimated clogP ≈ 1.2–1.9 |
| Comparator Or Baseline | CAS 1342347-44-7 (des-N-methyl analog): HBD count = 1; Molecular Weight = 182.25 g/mol; Molecular Formula = C8H10N2OS; Estimated clogP lower by ~0.4–0.6 log units |
| Quantified Difference | ΔHBD = −1; ΔMW = +14.02 g/mol (one methylene unit); ΔclogP ≈ +0.4 to +0.6 (estimated from N-methylation of amides) [1] |
| Conditions | Calculated physicochemical properties based on molecular structure comparison; HBD count per Lipinski rule definitions; clogP estimated via fragment-based addition. |
Why This Matters
The zero-HBD profile of the target compound improves passive membrane permeability and reduces susceptibility to P-glycoprotein efflux relative to the HBD-containing des-methyl analog, making it the preferred choice for intracellular target engagement studies where permeability is a limiting factor [1].
- [1] Kenny PW. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J Chem Inf Model. 2009;49(5):1234–1244. doi:10.1021/ci9000234. (Provides framework for HBD impact on permeability; class-level inference for amide N-methylation effects.) View Source
